molecular formula C19H24N8O B2407675 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034413-53-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2407675
CAS No.: 2034413-53-9
M. Wt: 380.456
InChI Key: BSFYNQDRTAEAII-UHFFFAOYSA-N
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Description

“N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a pyrazole moiety, suggests potential utility in chemical synthesis and biological applications.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-25(2)18-21-16(22-19(23-18)26(3)4)12-20-17(28)15-11-14(24-27(15)5)13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYNQDRTAEAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions with dimethylamine.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the triazine ring through a coupling reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the triazine ring or the pyrazole moiety, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups onto the triazine or pyrazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibit notable anticancer properties. For example:

  • Mechanism of Action : The compound can inhibit specific enzymes and modulate receptor activities involved in cancer cell proliferation. This modulation can lead to apoptosis in cancer cells, as evidenced by studies showing significant cytotoxicity against various human cancer cell lines (e.g., HCT-116, HeLa) with IC50 values below 100 μM .
  • Case Study : A study highlighted the synthesis of related triazine derivatives that demonstrated substantial growth inhibition in cancer cell lines. The presence of the triazine structure was crucial for enhancing anticancer activity .

Drug Development Potential

The compound's ability to interact with multiple molecular targets positions it as a promising candidate for drug development:

  • Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds indicates favorable profiles for therapeutic use. Enhanced solubility and bioavailability are critical factors that influence the efficacy of drug candidates .

Agricultural Science Applications

The unique structure of this compound also lends itself to applications in agricultural science:

Pesticidal Activity

Studies suggest that compounds with triazine moieties can function as effective pesticides due to their ability to disrupt biochemical pathways in pests:

  • Mechanism : The interaction with specific enzymes in pest organisms can lead to their incapacitation or death. The dual functionality of this compound enhances its potential as a broad-spectrum pesticide.

Mechanism of Action

The mechanism of action of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring could engage in hydrogen bonding or π-π interactions, while the pyrazole moiety might participate in coordination with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • N-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” features dimethylamino groups on the triazine ring, which may enhance its solubility and reactivity. This could make it more suitable for certain applications, such as in drug development or materials science.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a triazine moiety substituted with dimethylamino groups and a pyrazole structure, which contributes to its biological activity. The molecular formula is C17H22N8OC_{17}H_{22}N_{8}O with a molecular weight of approximately 370.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the triazine ring allows for nucleophilic substitution reactions , which can modulate enzyme activity. This compound has been shown to inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit anticancer activity through the inhibition of key signaling pathways. For instance, studies have shown that similar compounds can inhibit Aurora kinases, which are crucial for mitosis in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties . Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of pyrazole derivatives on cancer cell lines and found that they inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
  • Antimicrobial Effects : In vitro studies demonstrated that the compound exhibited activity against Bacillus subtilis and Pseudomonas fluorescens, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit p56 Lck, a critical kinase in T-cell signaling. This inhibition was associated with reduced T-cell activation and proliferation .

Data Tables

Biological ActivityTargetIC50/MIC (µM)Reference
AnticancerVarious cancer cell lines10 - 30
AntibacterialE. coli15
AntifungalC. albicans20
Kinase Inhibitionp56 LckNot specified

Q & A

Q. What synthetic methodologies are optimal for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by carboxamide functionalization .
  • Triazine coupling : React 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde with the pyrazole intermediate via reductive amination (NaBH₃CN or similar) .
  • Solvent/base optimization : DMF or NMP with K₂CO₃ at room temperature improves yield for alkylation steps .
    Table 1 : Reaction conditions for key intermediates
StepReagents/ConditionsYield (%)Reference
Pyrazole formationEthyl acetoacetate, phenylhydrazine, DMF-DMA65–75
Triazine couplingNaBH₃CN, DMF, 24 h58

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm substitution patterns (e.g., dimethylamino groups at δ 2.8–3.1 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., triazine-pyrazole linkage) .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~435) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition : Test against CDK2 or EGFR kinases via fluorescence polarization .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Solubility : Employ shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the triazine-pyrazole hybrid scaffold?

  • Methodological Answer :
  • Systematic substitution : Modify dimethylamino groups on the triazine (e.g., replace with morpholino or piperazinyl) and assess potency .
  • Bioisosteric replacement : Substitute the phenyl group on pyrazole with heteroaryl rings (e.g., thiophene) to enhance metabolic stability .
    Table 2 : SAR trends in analogs
ModificationBiological Activity (IC₅₀)Reference
Triazine-N(CH₃)₂ → N-morpholino2.5-fold ↓ kinase inhibition
Pyrazole-Ph → 4-F-Ph3-fold ↑ cytotoxicity

Q. What computational strategies resolve contradictions in predicted vs. observed binding affinities?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Compare binding poses in kinase ATP pockets; adjust protonation states of dimethylamino groups .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD fluctuations .
  • Free-energy perturbation (FEP) : Quantify energy differences between analogs to refine SAR .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer :
  • pH-dependent degradation : Use LC-MS to monitor hydrolysis in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 h; track degradation via TLC .
  • Metabolite identification : Incubate with liver microsomes (CYP3A4), extract metabolites, and analyze via HR-MS/MS .

Methodological Notes

  • Contradictions in Evidence :

    • Synthesis protocols vary in solvent choice (DMF vs. NMP) and reductants (NaBH₃CN vs. H₂/Pd-C). Pilot small-scale reactions to optimize conditions .
    • Biological data from pyrazole-triazine analogs suggest conflicting kinase selectivity profiles; validate via orthogonal assays (e.g., SPR vs. FP) .

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